molecular formula C14H12FNO5S2 B15218574 4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid CAS No. 89538-99-8

4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid

Cat. No.: B15218574
CAS No.: 89538-99-8
M. Wt: 357.4 g/mol
InChI Key: BOXASDAMCFXOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid is a specialized organic compound characterized by the presence of a fluorine atom, a tosyl group, and a sulfonimidoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom via electrophilic fluorination, followed by the attachment of the tosyl and sulfonimidoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include sulfonyl fluorides, amines, and various substituted benzoic acid derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and sulfonyl derivatives.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the tosyl and sulfonimidoyl groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Similar in structure but lacks the tosyl and sulfonimidoyl groups.

    N-Fluorobenzenesulfonimide: Contains a fluorine and sulfonimide group but lacks the benzoic acid core.

    Tosylbenzoic acid: Contains a tosyl group but lacks the fluorine and sulfonimidoyl groups.

Uniqueness

4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the tosyl and sulfonimidoyl groups provide versatility in chemical transformations and interactions with biological targets.

Properties

CAS No.

89538-99-8

Molecular Formula

C14H12FNO5S2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[S-fluoro-N-(4-methylphenyl)sulfonylsulfonimidoyl]benzoic acid

InChI

InChI=1S/C14H12FNO5S2/c1-10-2-6-13(7-3-10)23(20,21)16-22(15,19)12-8-4-11(5-9-12)14(17)18/h2-9H,1H3,(H,17,18)

InChI Key

BOXASDAMCFXOHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.